N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has a molecular formula of C17H14O4 . Another related compound, “N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide”, has a molecular formula of C22H15F3N2O3 .
Physical and Chemical Properties Analysis
The related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da . Another related compound, “N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide”, has an average mass of 412.361 Da and a monoisotopic mass of 412.103485 Da .
Scientific Research Applications
New Methanesulfonic Acid Salt Forms
Research has identified new methanesulfonic acid salt forms of carbamazepine and its analogues, highlighting their structural characteristics and potential for improved pharmaceutical formulations. These salt forms were characterized by single-crystal X-ray diffraction, revealing insights into their molecular structures (A. Eberlin, M. Eddleston, & C. Frampton, 2013).
Catalytic Enantioselective Synthesis
The compound has been used in catalytic enantioselective synthesis processes. For instance, an aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines yielded chiral derivatives, demonstrating the potential for asymmetric synthesis in medicinal chemistry (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).
Photophysical Studies
The compound has also been involved in photophysical studies. Research into fluorescent dibenzoxazolylphenols, related to the structural framework of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, provided insights into their excited state intramolecular proton transfer fluorescence, suggesting applications in materials science and sensor technology (J. Kauffman & G. S. Bajwa, 1993).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been studied for their antimicrobial and anticancer activities. A class of amido sulfonamido methane linked bis heterocycles was evaluated, showing promising results against various cancer cell lines and microbial strains, indicating the potential therapeutic applications of these compounds (C. Premakumari, A. Muralikrishna, A. Padmaja, V. Padmavathi, S. Park, Tack-Joong Kim, & G. D. Reddy, 2014).
Synthesis of High Molecular Weight Polymers
The chemical framework of this compound relates to studies on the synthesis of high molecular weight polybenzoxazoles. These polymers exhibit significant hydrolytic stability, suggesting their utility in high-performance materials (Y. Kim, B. Einsla, C. Tchatchoua, & J. Mcgrath, 2005).
Mechanism of Action
Future Directions
The compound “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives” are being investigated for their use as dopamine D2 receptor antagonists, which could potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests that related compounds might also have potential therapeutic applications, but more research is needed to confirm this.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9-3-5-14-12(7-9)16-15(18)11-8-10(17-22(2,19)20)4-6-13(11)21-14/h3-8,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMHBVHLVGRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.